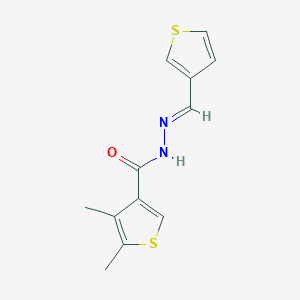![molecular formula C26H21N3O3S B454783 ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B454783.png)
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C26H21N3O3S and a molecular weight of 455.5 g/mol. This compound is notable for its unique structure, which includes a quinoline moiety, a phenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethyl 3-aminobenzoate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate group.
Quinoline derivatives: Compounds with a quinoline moiety, such as quinine and ciprofloxacin.
Phenyl derivatives: Compounds with a phenyl group, such as benzene and toluene.
Uniqueness
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a quinoline moiety, a phenyl group, and a benzoate ester. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like ethyl benzoate or other quinoline derivatives .
Propiedades
Fórmula molecular |
C26H21N3O3S |
|---|---|
Peso molecular |
455.5g/mol |
Nombre IUPAC |
ethyl 3-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C26H21N3O3S/c1-2-32-25(31)18-11-8-12-19(15-18)27-26(33)29-24(30)21-16-23(17-9-4-3-5-10-17)28-22-14-7-6-13-20(21)22/h3-16H,2H2,1H3,(H2,27,29,30,33) |
Clave InChI |
NPPUMDKEUGQTLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(1,3-diphenylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454703.png)
![ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B454704.png)
![N-[(2-methylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454706.png)
![butyl 4-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B454708.png)


![N-[(3-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454714.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454715.png)
![Ethyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454716.png)

![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B454719.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454723.png)
